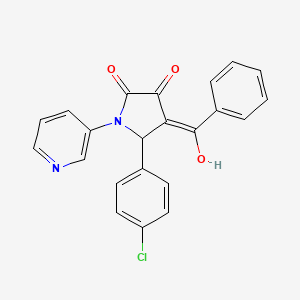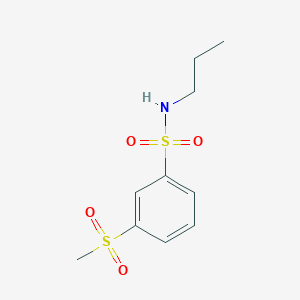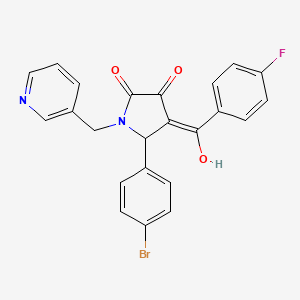![molecular formula C18H21ClN2O3S B5329523 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine, also known as CES, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This suggests that this compound may modulate the levels of these neurotransmitters in the brain, leading to its observed effects on behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to increase levels of serotonin and decrease levels of dopamine in the brain. It has also been shown to reduce levels of corticosterone, a stress hormone, in the blood. These effects may contribute to its observed anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine in lab experiments is its high potency, which allows for the use of lower doses compared to other compounds. However, this compound has a short half-life, which may limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which may need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound may have potential as a therapeutic agent in cancer treatment, and further research is needed to explore this possibility. Finally, there is a need for more studies on the mechanism of action of this compound, which may provide insights into its therapeutic properties.
Synthesis Methods
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine can be synthesized through a multi-step process, starting with the reaction of 3-chloro-4-ethoxyaniline with p-toluenesulfonyl chloride to form the intermediate compound, 1-(3-chloro-4-ethoxyphenyl)sulfonyl chloride. This intermediate is then reacted with phenylpiperazine in the presence of a base to produce this compound.
Scientific Research Applications
1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential therapeutic properties in various fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-18-9-8-16(14-17(18)19)25(22,23)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNMIXYDMKOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)
![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)

![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5329545.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)